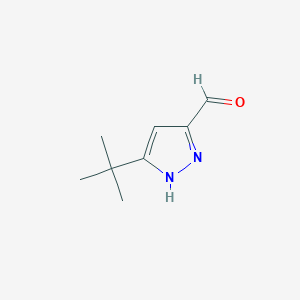

5-tert-Butyl-1H-pyrazole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-tert-Butyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the empirical formula C8H12N2O . It is a heterocyclic building block and is often used in scientific research .

Synthesis Analysis

The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring substituted with a tert-butyl group and a carbaldehyde group . The molecular weight is 152.19 .Scientific Research Applications

Synthesis and Characterization

Sonogashira-Type Reactions and Pyrazolo[4,3-c]pyridines Synthesis : 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, a related compound, is used in Sonogashira-type reactions with various alkynes to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes. These are then treated to yield 1-phenylpyrazolo[4,3-c]pyridines, with detailed NMR spectroscopic analysis of the products (Vilkauskaitė, Šačkus, & Holzer, 2011).

Pyrazolo[4,3-c]pyridines and 5-Oxides Synthesis : Similar synthesis methods are applied to create trifluoromethyl-substituted pyrazolo[4,3-c]pyridines and their 5-oxides, again using a precursor compound similar to 5-tert-butyl-1H-pyrazole-3-carbaldehyde (Palka et al., 2014).

Protein Kinase Inhibitors Synthesis : A synthetic route to 3-(2-pyridyl)-6-(hetero)aryl-1H-pyrazolo[4,3-c]pyridines involves a multi-component reaction with a precursor compound. These compounds are evaluated for their potential as protein kinase inhibitors (Vilkauskaitė et al., 2013).

Pyrazole-Based Ligands for Metal Complexes : Research on pyrrole-based ligands, closely related to pyrazole compounds, shows their use in synthesizing aluminum and zinc complexes. These complexes demonstrate catalytic activity in polymerization reactions (Qiao, Ma, & Wang, 2011).

Material Science and Optoelectronics

- Pyrene Functionalization for Optoelectronic Applications : Tert-butyl-1,3-dimethylpyrene 5-carbaldehyde, a related compound, is used to create (4-methoxyphenylethynyl)pyrenes. These are potential candidates for organic optoelectronic applications like OLEDs due to their photophysical properties and electrochemical characteristics (Hu et al., 2013).

Biological Applications

- Antimicrobial Activity of Schiff Bases : Heteroaryl pyrazole derivatives (including those related to this compound) have been used to form Schiff bases with chitosan. These compounds exhibit antimicrobial activity against various bacteria and fungi (Hamed et al., 2020).

Safety and Hazards

The safety information available indicates that 5-tert-Butyl-1H-pyrazole-3-carbaldehyde is a combustible solid . It is recommended to handle it under inert gas and protect it from moisture . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment as required .

Mechanism of Action

Target of Action

It has been found to exhibit potent activities against certain cancer cell lines , suggesting that it may interact with cellular targets involved in cancer progression.

Mode of Action

Given its structural similarity to other pyrazole derivatives, it may interact with its targets through a similar mechanism, potentially involving the formation of covalent bonds or non-covalent interactions .

Result of Action

5-tert-Butyl-1H-pyrazole-3-carbaldehyde has been found to exhibit potent activities against certain cancer cell lines

Properties

IUPAC Name |

5-tert-butyl-1H-pyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)7-4-6(5-11)9-10-7/h4-5H,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKIRZZYJRVBSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631082 |

Source

|

| Record name | 5-tert-Butyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865138-11-0 |

Source

|

| Record name | 5-tert-Butyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-Butyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)